5-(Methoxy(4-methoxyphenyl)methyl)-1,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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Overview
Description
5-(Methoxy(4-methoxyphenyl)methyl)-1,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is an organic compound that features a pyrazole ring substituted with methoxy and dioxaborolane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxy(4-methoxyphenyl)methyl)-1,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step involves the alkylation of the pyrazole ring with a methoxyphenylmethyl halide in the presence of a base.
Attachment of the dioxaborolane group: The final step involves the borylation of the pyrazole ring using a boronic acid derivative under Suzuki-Miyaura coupling conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(Methoxy(4-methoxyphenyl)methyl)-1,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form dihydropyrazole derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Methoxy groups are converted to aldehydes or carboxylic acids.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
In organic synthesis, 5-(Methoxy(4-methoxyphenyl)methyl)-1,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its boronic ester group makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions .
Biology and Medicine
Its pyrazole core is a common motif in many biologically active compounds, including anti-inflammatory and anticancer agents .
Industry
In the material science industry, this compound can be used in the synthesis of polymers and advanced materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 5-(Methoxy(4-methoxyphenyl)methyl)-1,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Uniqueness
5-(Methoxy(4-methoxyphenyl)methyl)-1,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is unique due to its combination of a pyrazole ring with methoxy and dioxaborolane groups. This unique structure imparts specific reactivity and properties that are not found in other similar compounds.
Properties
Molecular Formula |
C20H29BN2O4 |
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Molecular Weight |
372.3 g/mol |
IUPAC Name |
5-[methoxy-(4-methoxyphenyl)methyl]-1,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C20H29BN2O4/c1-13-16(21-26-19(2,3)20(4,5)27-21)17(23(6)22-13)18(25-8)14-9-11-15(24-7)12-10-14/h9-12,18H,1-8H3 |
InChI Key |
OCNFFKFYELXVSM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)C)C(C3=CC=C(C=C3)OC)OC |
Origin of Product |
United States |
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